molecular formula C13H12ClNO3 B12481051 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine

Cat. No.: B12481051
M. Wt: 265.69 g/mol
InChI Key: BRDDOQXDSXEDBI-UHFFFAOYSA-N
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Description

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Glycine Moiety: The glycine moiety is attached through a nucleophilic substitution reaction, where the furan derivative reacts with glycine or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(3-bromophenyl)furan-2-yl]methyl}glycine
  • N-{[5-(3-fluorophenyl)furan-2-yl]methyl}glycine
  • N-{[5-(3-methylphenyl)furan-2-yl]methyl}glycine

Uniqueness

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]acetic acid

InChI

InChI=1S/C13H12ClNO3/c14-10-3-1-2-9(6-10)12-5-4-11(18-12)7-15-8-13(16)17/h1-6,15H,7-8H2,(H,16,17)

InChI Key

BRDDOQXDSXEDBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCC(=O)O

Origin of Product

United States

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